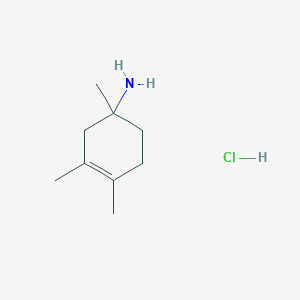
N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide, also known as MTAPA, is a chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
A study by Coleman et al. (2000) explores the metabolism of chloroacetamide herbicides, such as acetochlor and alachlor, in human and rat liver microsomes. This research highlights the complex metabolic pathways involved in the biotransformation of these herbicides, which could lead to carcinogenic compounds. The study’s findings are crucial for understanding the environmental and health impacts of these widely used herbicides and suggest pathways that might be relevant for the metabolism of structurally related compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Green Synthesis of Aminophenylacetamide Derivatives
Zhang Qun-feng (2008) discussed the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a critical intermediate for azo disperse dyes. This process represents an environmentally friendly alternative to traditional reduction methods, highlighting the importance of sustainable chemical synthesis techniques in industrial applications (Zhang Qun-feng, 2008).
Cytochrome P450 System’s Role in Herbicide Degradation
Fei Wang et al. (2015) identified a cytochrome P450 system, EthBAD, involved in the N-deethoxymethylation of acetochlor by Rhodococcus sp. Strain T3-1. This discovery is significant for bioremediation efforts, as it provides a biological pathway for the degradation of a potentially carcinogenic herbicide, suggesting the potential for microbial degradation of related compounds (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).
Propriétés
IUPAC Name |
N-[1-[3-(4-methoxyphenyl)azepan-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c1-15(23)21-19(11-13-26-3)20(24)22-12-5-4-6-17(14-22)16-7-9-18(25-2)10-8-16/h7-10,17,19H,4-6,11-14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOSSXUARRBTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[3-(3-Fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2522698.png)
![N-cyclopropyl-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2522699.png)




![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2522708.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2522709.png)




![3-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2522716.png)
